molecular formula C18H18Cl2N2O4S B2440735 2-(1-((2,4-dichloro-5-methylphenyl)sulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione CAS No. 2034492-56-1

2-(1-((2,4-dichloro-5-methylphenyl)sulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Cat. No. B2440735
CAS RN: 2034492-56-1
M. Wt: 429.31
InChI Key: FDTMDGBBENQALL-UHFFFAOYSA-N
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Description

2-(1-((2,4-dichloro-5-methylphenyl)sulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C18H18Cl2N2O4S and its molecular weight is 429.31. The purity is usually 95%.
BenchChem offers high-quality 2-(1-((2,4-dichloro-5-methylphenyl)sulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-((2,4-dichloro-5-methylphenyl)sulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Chemistry Applications

Research in synthetic chemistry has led to the development of methods for synthesizing azetidinones and related compounds, which are valuable for their biological and pharmacological activities. The design of 2-azetidinones scaffolds, for instance, has gained interest due to their significant biological potencies. A study by Jagannadham et al. (2019) showcases the effective synthesis of substituted azetidinones derived from a dimer of Apremilast, highlighting the importance of sulfonamide rings and their derivatives in medicinal chemistry due to their presence in various naturally occurring alkaloids and their pharmaceutical significance Jagannadham et al., 2019.

Another notable contribution in this domain is the work by Tan et al. (2016), which developed a new synthesis approach for hexahydro-1H-isoindole-1,3(2H)-dione derivatives starting from 3-sulfolene. Their methodology involved the epoxidation of 2-ethyl/phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione and subsequent opening of the epoxide with nucleophiles, yielding various derivatives including amino and triazole derivatives Tan et al., 2016.

Medicinal Chemistry Applications

In the realm of medicinal chemistry, compounds related to 2-(1-((2,4-dichloro-5-methylphenyl)sulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione have been explored for their potential as therapeutic agents. Neumann and Gütschow (1994) investigated a series of 2-(sulfonyloxy) and 2-(acyloxy)-1H-isoindole-1,3(2H)-diones and their ability to inactivate chymotrypsin, a serine protease. Their findings suggest that N-(sulfonyloxy) and N-(acyloxy)phthalimides are potent inactivators of chymotrypsin and related serine proteinases, acting as true suicide substrates. This highlights the therapeutic potential of such compounds in targeting proteases involved in various diseases Neumann & Gütschow, 1994.

properties

IUPAC Name

2-[1-(2,4-dichloro-5-methylphenyl)sulfonylazetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N2O4S/c1-10-6-16(15(20)7-14(10)19)27(25,26)21-8-11(9-21)22-17(23)12-4-2-3-5-13(12)18(22)24/h2-3,6-7,11-13H,4-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDTMDGBBENQALL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2CC(C2)N3C(=O)C4CC=CCC4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-((2,4-dichloro-5-methylphenyl)sulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

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